5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolo-pyrimidines. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of the furan moiety contributes to its unique chemical reactivity and biological profile.
This compound can be classified under the broader category of pyrimidine derivatives, which are known for their applications in pharmaceuticals. Specifically, pyrazolo-pyrimidines are recognized for their potential as inhibitors of various enzymes and receptors, making them valuable in drug development. The compound's chemical identifiers include its molecular formula and a molecular weight of approximately 232.21 g/mol .
The synthesis of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step processes that can include condensation reactions, cyclization, and functional group modifications.
Technical details regarding the exact conditions (temperature, time, solvents) can vary based on the synthetic route chosen .
The molecular structure of 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid features a fused ring system comprising a pyrazole and pyrimidine ring with a furan substituent at one position. The carboxylic acid group is located at the 7-position of the pyrimidine ring.
5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid participates in several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for compounds like 5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves interaction with specific biological targets such as enzymes or receptors.
Data from biological assays often demonstrate significant inhibitory effects against specific targets, contributing to its potential therapeutic applications .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) are crucial for characterizing this compound .
5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific uses:
The ongoing research into its biological activities continues to reveal new applications and therapeutic potentials .
Pyrazolo[1,5-a]pyrimidines represent a privileged class of nitrogen-bridged heterocyclic compounds characterized by a fused bicyclic structure that combines pyrazole and pyrimidine rings. This scaffold exhibits planar rigidity, synthetic versatility, and diverse bioactivity profiles, making it a cornerstone in modern drug discovery. The core structure permits extensive functionalization at positions 2, 3, 5, 6, and 7, enabling precise modulation of pharmacological properties. Historically, these derivatives have demonstrated significant therapeutic potential across oncology, neuroscience, and metabolic disease research, owing to their ability to interact with biological targets such as kinases, GPCRs, and neurotransmitter receptors [3] [8].
The medicinal exploration of pyrazolo[1,5-a]pyrimidines began in earnest in the late 20th century, with early research focused on adenosine receptor antagonists. Seminal work by Baraldi et al. (2008) established these compounds as potent A2A receptor antagonists, revealing their potential in modulating neurotransmitter pathways for neurological and oncological applications [3]. This foundational research catalyzed investigations into their kinase inhibitory properties, particularly against targets implicated in cancer proliferation and survival.
Table 1: Key Milestones in Pyrazolo[1,5-a]Pyrimidine Drug Development
Year | Development Milestone | Significance |
---|---|---|
2008 | Identification as A2AR antagonists | Established scaffold’s role in immuno-oncology pathways [3] |
2015 | Discovery of Dorsomorphin (Compound C) | First commercial AMPK inhibitor; validated pyrazolopyrimidines as kinase modulators [8] |
2021 | Zanubrutinib approval | BTK inhibitor for hematological malignancies (derived from pyrazolopyrimidine core) [8] |
2023 | Anticancer activity of 2-(furan-2-yl) derivatives | Demonstrated IC50 values in low micromolar range against lung/hepatocellular carcinomas [3] |
The scaffold’s evolution accelerated with the development of clinical agents such as Dorsomorphin (AMPK inhibitor), Anagliptin (DPP-4 inhibitor), and Zanubrutinib (BTK inhibitor), which validated its pharmacokinetic suitability and target engagement efficacy. Recent advances (2015–2023) have emphasized cancer therapeutics, where derivatives like 2-(furan-2-yl)-substituted pyrazolopyrimidines exhibit nanomolar to low-micromolar cytotoxicity against lung carcinoma and hepatocellular carcinoma cell lines. These compounds disrupt oncogenic signaling by targeting kinases involved in PI3K/Akt and JAK/STAT pathways, positioning them as promising candidates for targeted therapy [3] [7] [8].
The bioactivity of pyrazolo[1,5-a]pyrimidines is profoundly influenced by substituents at the C5 and C7 positions. 5-(Furan-2-yl) derivatives leverage furan’s aromatic heterocyclic structure to enhance target binding through:
These interactions improve ligand-receptor binding affinity and selectivity, as evidenced by furan-containing derivatives showing superior anticancer activity compared to phenyl-substituted analogs [3].
Table 2: Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C11H7N3O3 | 229.19 | Carboxylic acid at C7; furan at C5 [5] [6] |
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C12H6F3N3O3 | 297.19 | Trifluoromethyl at C7; carboxylic acid at C2 [1] [9] |
The 7-(trifluoromethyl) group introduces distinct electronic and steric effects:
Table 3: Impact of Trifluoromethyl Group on Compound Properties
Property | Effect | Functional Consequence |
---|---|---|
Lipophilicity | Increases log P by 0.5–1.0 unit | Enhanced cellular uptake and bioavailability |
Metabolic Stability | Resists oxidative degradation | Prolongs plasma half-life |
Binding Affinity | Induces dipole-dipole interactions | Improves target engagement specificity |
In combination, these substituents create synergistic effects. For instance, 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 313968-60-4) exemplifies rational design where furan enables hydrophobic anchoring, the trifluoromethyl group boosts bioavailability, and the carboxylic acid serves as a hydrogen-bonding moiety for enzyme inhibition. Such derivatives represent advanced chemical tools for probing adenosine receptors and kinase targets implicated in oncology and inflammation [1] [9] [8].
Concluding Remarks
The strategic functionalization of pyrazolo[1,5-a]pyrimidines at C5 and C7 positions has unlocked significant therapeutic potential. Derivatives featuring furan-2-yl and trifluoromethyl groups exemplify structure-driven drug design, balancing target affinity and pharmacokinetic properties. Future research will likely focus on optimizing these scaffolds for clinical translation, particularly in oncology where their kinase-inhibitory profiles show exceptional promise.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8